molecular formula C26H33ClN2O5 B12626499 C26H33ClN2O5

C26H33ClN2O5

Cat. No.: B12626499
M. Wt: 489.0 g/mol
InChI Key: GGLMSCZPJFBUAT-RJWMVNQGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delapril hydrochloride involves multiple steps. One common method includes the condensation of 2,3-dihydro-1H-inden-2-ylamine with (S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl chloride under basic conditions to form an intermediate. This intermediate is then reacted with L-alanyl glycine to yield Delapril, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of Delapril hydrochloride typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Delapril hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Delapril hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ester hydrolysis and nucleophilic substitution reactions.

    Biology: Investigated for its effects on various biological pathways, particularly those involving the renin-angiotensin system.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.

    Industry: Used in the development of new ACE inhibitors and related pharmaceuticals.

Mechanism of Action

Delapril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Delapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • Enalapril
  • Lisinopril
  • Ramipril
  • Quinapril

Uniqueness

Delapril hydrochloride is unique among ACE inhibitors due to its specific chemical structure, which includes an indene ring and an ethoxycarbonyl group. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, such as its prodrug nature and its specific binding affinity to ACE .

Properties

Molecular Formula

C26H33ClN2O5

Molecular Weight

489.0 g/mol

IUPAC Name

2-[(1R,4aS,8aS)-4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C26H33ClN2O5/c1-32-21-14-17(15-22(33-2)25(21)34-3)24-20-6-4-5-11-26(20,31)12-13-29(24)16-23(30)28-19-9-7-18(27)8-10-19/h7-10,14-15,20,24,31H,4-6,11-13,16H2,1-3H3,(H,28,30)/t20-,24-,26-/m0/s1

InChI Key

GGLMSCZPJFBUAT-RJWMVNQGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3CCCC[C@@]3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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